2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
This compound features a pyridinone core substituted with a 2-fluorobenzyloxy group at position 5, a hydroxymethyl group at position 2, and an acetamide moiety at position 1 (). The pyridinone ring system is a well-explored scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The acetamide linker is a common pharmacophore in kinase inhibitors and enzyme modulators, suggesting possible applications in therapeutic targeting.
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-12-4-2-1-3-10(12)9-22-14-6-18(7-15(17)21)11(8-19)5-13(14)20/h1-6,19H,7-9H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQPWLOHDYHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is C21H18F2N2O4, with a molecular weight of 400.382 g/mol. The compound features a pyridine ring substituted with hydroxymethyl and fluorobenzyl groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyridine core followed by the introduction of the hydroxymethyl and fluorobenzyl substituents. Various synthetic routes have been explored to optimize yield and purity, often achieving over 95% purity in the final product.
Case Studies
- Antifungal Efficacy : A study explored the antifungal properties of related compounds against Fusarium oxysporum. The findings suggested that modifications in the alkyl chain or functionalization of the aromatic ring could enhance antifungal activity. Compounds with similar substitutions demonstrated IC50 values ranging from 0.42 mM to 1.27 mM .
- Antibacterial Activity : In contrast to its antifungal properties, related compounds were evaluated for antibacterial activity against Agrobacterium tumefaciens and Pectobacterium carotovorum, showing no significant inhibition . This highlights the specificity of biological activity based on structural variations.
Pharmacological Implications
The presence of fluorine in the structure is known to influence pharmacokinetic properties such as lipophilicity and metabolic stability, potentially enhancing the bioavailability of the compound. The hydroxymethyl group may also contribute to hydrogen bonding interactions with biological targets, which can be crucial for receptor binding and overall efficacy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N2O4 |
| Molecular Weight | 400.382 g/mol |
| Purity | ≥95% |
| Antifungal IC50 (analog) | 0.42 - 1.27 mM |
| Antibacterial Activity | None observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of structurally related compounds highlights key similarities and differences:
Key Observations
Core Structure Variability: The pyridinone core (target compound) is smaller and more polar than the naphthyridine (Goxalapladib) or quinoline systems. This may reduce off-target interactions but limit membrane permeability compared to bulkier cores. The dibenzo[b,e][1,4]diazepine scaffold (PAK1 degrader) enables protein degradation via ubiquitination, a mechanism distinct from traditional inhibition .
Substituent Impact: Fluorinated Groups: The 2-fluorobenzyl group in the target compound likely enhances binding affinity through hydrophobic and dipole interactions, similar to the 2,3-difluorophenyl group in Goxalapladib . Hydroxymethyl vs.
Therapeutic Implications: Goxalapladib’s trifluoromethyl biphenyl group confers high lipophilicity, aligning with its role in atherosclerosis (lipid-rich disease environment) .
Metabolic and Pharmacokinetic Considerations
- The hydroxymethyl group in the target compound may undergo glucuronidation or oxidation, contrasting with the methoxyethyl group in Goxalapladib, which is metabolically stable .
- Quinoline-based analogs () with tetrahydrofuran-3-yl-oxy substituents may exhibit improved oral bioavailability due to enhanced solubility and stability .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide?
The synthesis involves multi-step reactions, including:
- Functional group protection : The hydroxymethyl group may require protection (e.g., using trimethylsilyl chloride) to prevent undesired side reactions during coupling steps .
- Etherification : The 2-fluorobenzyloxy group is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide formation : Reaction with acetyl chloride or activated esters in anhydrous solvents (e.g., THF) .
Optimization : Monitor intermediates via TLC/HPLC to ensure purity (>95%) and adjust reaction time/temperature (e.g., 60–80°C for 12–24 hours) .
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and confirms regiochemistry .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyridinone core .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated 375.12) .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. How can researchers assess the compound’s in vitro biological activity, particularly for metabolic disorders?
- Target-based assays : Screen for GLP-1 receptor agonism using HEK293 cells transfected with human GLP-1R, measuring cAMP production via luminescence .
- Enzyme inhibition : Test IC₅₀ against dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
- Dose-response curves : Use 10⁻⁶ to 10⁻¹² M concentrations to determine EC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to GLP-1R (PDB ID: 6B3J) to identify key interactions (e.g., hydrogen bonds with Ser123 and hydrophobic contacts with Phe129) .
- ADMET prediction : Tools like SwissADME predict logP (2.8 ± 0.3) and solubility (LogS = -4.1), guiding structural modifications for improved bioavailability .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Cross-validation : Compare in vitro (cell-based) and ex vivo (isolated pancreatic islets) models to confirm receptor activation .
- Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsomes that may contribute to in vivo efficacy discrepancies .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics (KD < 50 nM) .
Q. How can structure-activity relationship (SAR) studies be conducted when structural analogs are limited?
- Functional group scanning : Systematically modify substituents (e.g., replacing 2-fluorobenzyl with 3-fluorobenzyl) and measure changes in potency .
- Fragment-based design : Use X-ray data to identify critical pharmacophores (e.g., pyridinone carbonyl for hydrogen bonding) .
- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamides or ureas to evaluate tolerance .
Q. What methodologies address stability challenges during long-term storage or in biological matrices?
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants (e.g., trehalose) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS .
Q. How can researchers elucidate the mechanism of action (MoA) when off-target effects are observed?
- Kinome screening : Use panels like Eurofins KinaseProfiler to identify off-target kinase inhibition (e.g., EGFR, IC₅₀ > 10 µM) .
- CRISPR-Cas9 knockout : Validate target specificity by deleting GLP-1R in cell lines and assessing loss of response .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., insulin signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
